molecular formula C16H12O5 B15074376 Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate CAS No. 24943-22-4

Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate

Cat. No.: B15074376
CAS No.: 24943-22-4
M. Wt: 284.26 g/mol
InChI Key: FMXJBHKQHZUJOY-UHFFFAOYSA-N
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Description

Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate is a complex organic compound with the molecular formula C16H12O5 . It is a heterocyclic compound that contains a furan ring fused with a naphthalene moiety. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthalene derivative with a furan derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate is unique due to its fused ring structure, which imparts specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and development .

Properties

CAS No.

24943-22-4

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

methyl 10,12-dioxo-11-oxatetracyclo[6.5.2.02,7.09,13]pentadeca-2(7),3,5,14-tetraene-3-carboxylate

InChI

InChI=1S/C16H12O5/c1-20-14(17)10-4-2-3-7-8-5-6-9(11(7)10)13-12(8)15(18)21-16(13)19/h2-6,8-9,12-13H,1H3

InChI Key

FMXJBHKQHZUJOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C3C=CC2C4C3C(=O)OC4=O

Origin of Product

United States

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